4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate
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Overview
Description
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester functional group, a hydroxyethyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate typically involves the esterification of 4-(1-Hydroxyethyl)-2-methoxyphenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Oxoethyl)-2-methoxyphenyl benzoate.
Reduction: Formation of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)-2-methoxyphenol: Lacks the benzoate ester group.
4-Methoxyphenyl benzoate: Lacks the hydroxyethyl group.
2-Methoxyphenyl benzoate: Lacks the hydroxyethyl group and has a different substitution pattern on the phenyl ring.
Uniqueness
4-(1-Hydroxyethyl)-2-methoxyphenyl benzoate is unique due to the presence of both the hydroxyethyl and methoxy groups on the phenyl ring, along with the benzoate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
71281-96-4 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[4-(1-hydroxyethyl)-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C16H16O4/c1-11(17)13-8-9-14(15(10-13)19-2)20-16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3 |
InChI Key |
ZDEXBOZCBDVROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC)O |
Origin of Product |
United States |
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